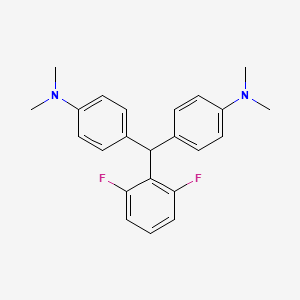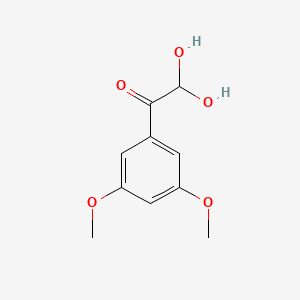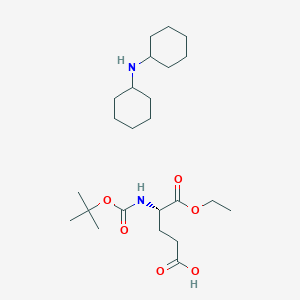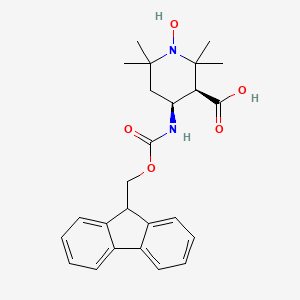![molecular formula C19H21ClN2O2Si B13821614 7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is a derivative of diazepam, which is a widely recognized benzodiazepine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Trimethylsilylation: The hydroxyl group of the benzodiazepine is protected by reacting it with trimethylsilyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group results in the formation of a hydroxyl derivative.
Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
科学研究应用
7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Research is conducted on its potential therapeutic effects and pharmacokinetics.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.
相似化合物的比较
Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Nordiazepam: 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Oxazepam: 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.
Uniqueness
The presence of the trimethylsilyl group in 7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one makes it unique compared to other benzodiazepines. This modification can influence its pharmacokinetic properties and its interaction with biological targets.
属性
分子式 |
C19H21ClN2O2Si |
|---|---|
分子量 |
372.9 g/mol |
IUPAC 名称 |
7-chloro-1-methyl-5-phenyl-3-trimethylsilyloxy-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H21ClN2O2Si/c1-22-16-11-10-14(20)12-15(16)17(13-8-6-5-7-9-13)21-18(19(22)23)24-25(2,3)4/h5-12,18H,1-4H3 |
InChI 键 |
QQCHKHBRXNQGTF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O[Si](C)(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
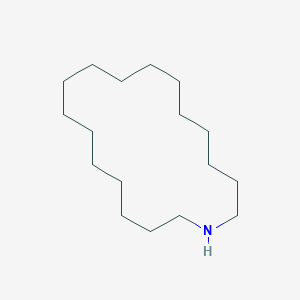
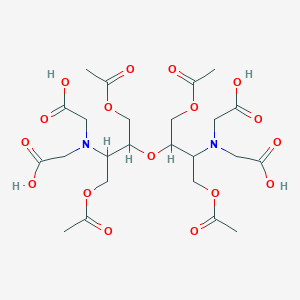
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
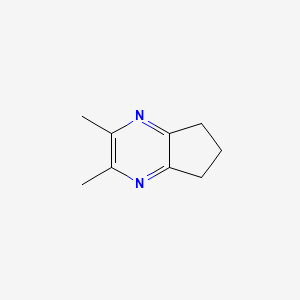
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)

![2-(3-chlorophenoxy)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B13821594.png)
